molecular formula C21H24N2O3 B127127 Akuammigine CAS No. 642-17-1

Akuammigine

Cat. No. B127127
CAS RN: 642-17-1
M. Wt: 352.4 g/mol
InChI Key: GRTOGORTSDXSFK-BMYCAMMWSA-N
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Description

Akuammigine Analysis

Akuammigine is part of the akuammiline alkaloids, a family of monoterpene indole alkaloids that have garnered medicinal interest due to their interaction with a variety of molecular targets and their diverse pharmacological activities . These alkaloids, including pseudoakuammigine, exhibit opioid activity and have been isolated from natural sources, although their complex structures have posed challenges for synthesis .

Synthesis Analysis

The synthesis of akuammiline alkaloids, such as akuammigine, has been a subject of interest due to their intricate polycyclic structures. The first total synthesis of an akuammiline alkaloid was achieved 125 years after the first isolation of echitamine, an akuammiline alkaloid . Recent synthetic approaches have included the development of a unified strategy that mimics natural biosynthesis, allowing for the creation of diverse structures from a common precursor . Enantioselective syntheses have also been reported, which are significant for the production of alkaloids with specific stereochemistry .

Molecular Structure Analysis

Akuammiline alkaloids are known for their complex polycyclic molecular architecture, which includes a distinctive pentacyclic framework. This framework has been a challenge to replicate synthetically, and recent advances have focused on the development of strategies to construct these intricate structures . The molecular structure of akuammiline alkaloids often contains multiple stereocenters and quaternary carbon centers, which add to the complexity of their synthesis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of akuammiline alkaloids often include key steps such as Fischer indolization, which is used to construct the carbon framework of the natural products . Other reactions include cyclizations, oxidative lactonizations, and iminium ion cascade annulations, which are crucial for forming the polycyclic cage-like structures characteristic of these alkaloids .

Physical and Chemical Properties Analysis

The physical and chemical properties of akuammiline alkaloids are closely tied to their molecular structure. These compounds typically display affinity for opioid receptors, which is indicative of their potential pharmacological activities . The structural diversity within the akuammiline family results in a wide range of biological activities, and the physical properties such as solubility and stability are influenced by the specific functional groups and stereochemistry present in each alkaloid .

Scientific Research Applications

Analgesic and Anti-Inflammatory Properties

Akuammigine, an alkaloid from Picralima nitida seeds, has been studied for its potential analgesic and anti-inflammatory effects. Research has shown that pseudo-akuammigine, a variant of akuammigine, exhibits significant anti-inflammatory and analgesic actions in animal models. These effects were observed in studies using rat models, where pseudo-akuammigine demonstrated the ability to reduce pain and inflammation. The analgesic actions of pseudo-akuammigine were mediated through interaction with opioid receptors, suggesting its potential as a pain management compound (Duwiejua, Woode, & Obiri, 2002).

Pharmacological Characterization

Akuammigine is part of a class of alkaloids known as akuammiline alkaloids, which are noted for their bioactive properties. Recent studies have isolated and characterized various akuammiline alkaloids, including akuammigine, to understand their pharmacological profile better. A study focused on the pharmacological characterization of akuammigine revealed its interactions with opioid receptors. This interaction suggests its potential therapeutic utility in developing novel opioids with unique pharmacologic properties (Creed et al., 2020).

Chemical Synthesis and Structural Analysis

The chemical synthesis of akuammigine has been a topic of interest in research due to its complex structure and potential medicinal properties. Researchers have developed synthetic approaches to akuammigine and related alkaloids, focusing on constructing their intricate molecular structures. The synthesis studies not only provide a pathway for the production of akuammigine but also offer insights into its molecular configuration and potential modifications for enhanced biological activity (Picazo et al., 2018).

Future Directions

The improved potency of akuammigine derivatives highlights the promise of exploring natural product scaffolds to probe the opioid receptors . Further studies are needed to explore its potential therapeutic applications .

properties

IUPAC Name

methyl (1R,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTOGORTSDXSFK-BMYCAMMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318228
Record name Akuammigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Akuammigine

CAS RN

642-17-1
Record name Akuammigine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Akuammigine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Akuammigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AKUAMMIGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E21YYE0UM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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